molecular formula C11H9N3O3 B14131218 N-(6-Nitroquinolin-2-yl)acetamide

N-(6-Nitroquinolin-2-yl)acetamide

Cat. No.: B14131218
M. Wt: 231.21 g/mol
InChI Key: HUVAYCJRKRPCSC-UHFFFAOYSA-N
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Description

N-(6-Nitroquinolin-2-yl)acetamide is a nitro-substituted acetamide derivative featuring a quinoline backbone. The nitro group at the 6-position of the quinoline ring likely enhances electron-withdrawing effects, influencing molecular interactions and bioactivity, as seen in other nitro-substituted acetamides .

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

N-(6-nitroquinolin-2-yl)acetamide

InChI

InChI=1S/C11H9N3O3/c1-7(15)12-11-5-2-8-6-9(14(16)17)3-4-10(8)13-11/h2-6H,1H3,(H,12,13,15)

InChI Key

HUVAYCJRKRPCSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitroquinolin-2-yl)acetamide typically involves the nitration of quinoline followed by acylation. One common method is as follows:

    Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Acylation: The nitrated quinoline is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitroquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: N-(6-Aminoquinolin-2-yl)acetamide.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

N-(6-Nitroquinolin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-Nitroquinolin-2-yl)acetamide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The acetamide group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Key Research Findings

  • Crystallographic Insights: Meta-substituted nitro groups in acetamides reduce symmetry, leading to complex crystal systems (e.g., monoclinic vs. triclinic) .
  • Structure-Activity Relationships: Electron-withdrawing groups (NO₂, Cl) enhance enzyme inhibition but may reduce solubility. For example, chlorophenyl acetamides show higher antifungal activity than alkyl-substituted analogs .
  • Toxicity Profiles : Some acetamides (e.g., Turbomycin A, ) display significant cytotoxicity, suggesting careful optimization is required for therapeutic use .

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